molecular formula C12H10F3N3 B11786098 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

Cat. No.: B11786098
M. Wt: 253.22 g/mol
InChI Key: NSCMAWFQOIYFLD-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves a multi-step processThis reaction is highly regioselective and efficient, making it a popular choice for synthesizing triazole derivatives .

    Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. The azide is often derived from an aromatic amine, while the alkyne can be synthesized from an appropriate halide.

    Reaction Conditions: The CuAAC reaction is carried out in the presence of a copper catalyst, typically copper sulfate or copper(I) iodide, and a reducing agent such as sodium ascorbate. The reaction is performed in a suitable solvent, such as water or a mixture of water and an organic solvent, at room temperature or slightly elevated temperatures.

    Product Isolation: The resulting triazole product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry. This approach allows for the efficient and consistent production of large quantities of the compound. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce the corresponding amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, electrostatic interactions, and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Molecular Targets and Pathways

Comparison with Similar Compounds

3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can be compared with other triazole derivatives:

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrolo[1,2-C][1,2,3]triazole ring system. This structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-c]triazole

InChI

InChI=1S/C12H10F3N3/c13-12(14,15)9-5-2-1-4-8(9)11-10-6-3-7-18(10)17-16-11/h1-2,4-5H,3,6-7H2

InChI Key

NSCMAWFQOIYFLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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